molecular formula C11H9N3O3 B12914573 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-15-3

5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B12914573
CAS No.: 127692-15-3
M. Wt: 231.21 g/mol
InChI Key: UXCMYEHWDWKNKQ-UHFFFAOYSA-N
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Description

5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a bicyclic nitroimidazole derivative featuring a fused imidazole-oxazole core with a nitro group at position 5 and a phenyl substituent at position 2 (Fig. 1). This compound belongs to a broader class of nitroheterocycles investigated for antimicrobial and antitubercular activities.

Properties

CAS No.

127692-15-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C11H9N3O3/c15-14(16)10-6-12-11-13(10)7-9(17-11)8-4-2-1-3-5-8/h1-6,9H,7H2

InChI Key

UXCMYEHWDWKNKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC=C(N21)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Cyclization Approach

The core synthetic strategy for 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole typically involves the cyclization of appropriately substituted nitroimidazole precursors with epoxides or related electrophiles under basic conditions. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the epoxide, followed by ring closure to form the fused oxazole ring.

  • Starting materials: 2-nitroimidazole derivatives substituted with a phenyl group at the 2-position.
  • Cyclization agents: Epoxides such as ethylene oxide or substituted glycidols.
  • Base catalysts: Potassium carbonate or sodium hydride.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (typically 50–110 °C) to promote ring closure.

This method yields the 2,3-dihydroimidazo[2,1-b]oxazole scaffold with high regioselectivity and moderate to good yields (typically 40–85%) depending on substituents and reaction conditions.

Microwave-Assisted One-Pot Synthesis

Recent advances include microwave-assisted intramolecular cyclization of 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol derivatives, which rapidly form the imidazo-oxazole core. This method offers:

  • Shorter reaction times (minutes instead of hours).
  • Improved yields and purity.
  • Compatibility with subsequent cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) to introduce diverse substituents at the 4-position.

This approach is particularly useful for generating libraries of analogues for biological screening.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 2-nitroimidazole + phenyl-substituted epoxide, K2CO3, DMF, 80 °C, 12 h Nucleophilic ring opening and cyclization 60–75 Base-promoted cyclization
2 Microwave irradiation of 1-(2,4-dibromo-5-nitroimidazolyl)propan-2-ol, 150 °C, 10 min Intramolecular cyclization 70–85 Rapid, one-pot synthesis
3 Suzuki–Miyaura coupling (Pd catalyst, base, arylboronic acid) Functionalization at 4-position 65–80 Diversification step
4 Purification by column chromatography or recrystallization Isolation of pure compound Analytical confirmation

Industrial Scale Considerations

Industrial synthesis adapts the above methods with:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Automated control of reaction parameters to maximize yield and purity.
  • Scale-up of base-promoted cyclization with optimized solvent recycling.
  • Implementation of green chemistry principles to reduce waste and hazardous reagents.

These adaptations ensure reproducibility and cost-effectiveness for large-scale production.

Mechanistic Insights

The key mechanistic step is the nucleophilic attack of the imidazole nitrogen on the epoxide ring , followed by intramolecular ring closure to form the fused oxazole ring. The nitro group at the 5-position influences the electronic properties, stabilizing intermediates and directing regioselectivity.

  • The reaction proceeds via an alkoxide intermediate.
  • Base deprotonates the imidazole nitrogen, increasing nucleophilicity.
  • The phenyl substituent at the 2-position affects steric and electronic factors, influencing reaction rate and yield.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Base-Promoted Cyclization 2-nitroimidazole + epoxide K2CO3, DMF 80 °C, 12 h 60–75% Simple, scalable Longer reaction time
Microwave-Assisted Cyclization 1-(2,4-dibromo-5-nitroimidazolyl)propan-2-ol Microwave irradiation 150 °C, 10 min 70–85% Fast, high yield Requires microwave reactor
Cross-Coupling Functionalization Imidazo-oxazole intermediate Pd catalyst, arylboronic acid 80–100 °C, 6 h 65–80% Structural diversity Sensitive to catalyst poisoning
Industrial Continuous Flow Same as base-promoted Automated control Optimized temp & flow >75% Scalable, reproducible High initial investment

Research Findings and Notes

  • The nitro group at the 5-position is critical for biological activity and influences synthetic strategy due to its electron-withdrawing nature.
  • Phenyl substitution at the 2-position is introduced either by starting from phenyl-substituted imidazole precursors or via cross-coupling after ring formation.
  • Microwave-assisted methods significantly reduce reaction times and improve yields, facilitating rapid analogue synthesis for medicinal chemistry applications.
  • Industrial methods emphasize process safety, solvent recovery, and waste minimization.
  • The compound’s stability and reactivity allow for further functionalization, enabling the development of derivatives with enhanced pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may have different biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]oxazole compounds exhibit significant antibacterial and antifungal properties. Specifically, studies have shown that 5-nitro derivatives can be effective against a range of pathogenic bacteria. For example, the compound has been found to inhibit the growth of resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resilience against conventional antibiotics .

Case Study: Antitubercular Activity

In a notable study focused on tuberculosis treatment, 5-nitro derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The results demonstrated promising activity, suggesting that these compounds could serve as potential candidates for developing new antitubercular drugs. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, enhancing the compound's therapeutic potential .

Drug Development

Role in Drug Design

The unique structure of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole allows it to be a versatile scaffold in drug design. Researchers are investigating modifications to this compound to enhance its bioavailability and reduce toxicity. The incorporation of various substituents at different positions on the imidazo ring can lead to compounds with improved pharmacological profiles .

Table: Structure-Activity Relationship (SAR) Studies

ModificationBiological ActivityReference
Nitro group at position 5Increased antibacterial activity
Phenyl substitutionEnhanced lipophilicity
Alteration of ring sizeVariability in antifungal potency

Cosmetic Formulations

Potential Use in Dermatology

The compound's properties extend into cosmetic applications, particularly in formulations aimed at skin health. Its antimicrobial effects make it a candidate for use in products designed to treat acne and other skin infections. Furthermore, studies have indicated that formulations containing 5-nitro derivatives can improve skin barrier function and reduce inflammation .

Case Study: Stability and Efficacy Testing

A recent investigation assessed the stability and efficacy of a topical formulation containing this compound. The study involved in vivo testing on animal models to evaluate skin irritation and healing properties. Results indicated that the formulation was well-tolerated with significant improvements in wound healing compared to control treatments .

Mechanism of Action

The mechanism of action of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Nitro Group Positioning and Activity Profiles

The position of the nitro group critically influences biological activity and mechanism of action:

Compound Nitro Position Key Activity Profile Aerobic Activity Anaerobic Activity
5-Nitro-2-phenyl-... 5 Limited data; inferred anaerobic preference Low (inferred) Moderate (inferred)
Metronidazole (Mtz) 5 Anaerobic bacteria/protozoa None High
CGI-17341 6 TB (discontinued due to mutagenicity) Moderate High
PA-824 (Pretomanid) 2 (oxazine) TB (aerobic and hypoxic Mtb) High High
OPC-67683 (Delamanid) 6 TB (aerobic and hypoxic Mtb) High High
  • Key Insight : 5-Nitro derivatives like Mtz are selective for anaerobic conditions due to oxygen-sensitive nitroreductase activation . The target compound’s 5-nitro group may restrict its utility to anaerobic settings, unlike 2- or 6-nitroimidazooxazoles (e.g., PA-824, OPC-67683), which retain aerobic activity via F420-dependent nitroreduction .

Antimicrobial and Antitubercular Efficacy

  • TB Activity: 6-Nitroimidazooxazoles (e.g., OPC-67683) show MIC values of 0.006–0.024 µg/mL against M. In contrast, 5-nitroimidazooxazoles like CGI-17341 demonstrated weaker activity (MIC ~0.1 µg/mL) . The target compound’s phenyl group may enhance lipophilicity and tissue penetration, but its 5-nitro position likely reduces potency against aerobic Mtb.
  • Broad-Spectrum Potential: Nitroimidazooxazoles with 6-nitro groups (e.g., DNDI-VL-2098) show activity against kinetoplastid diseases like visceral leishmaniasis .

Mechanistic Differences

  • Activation Pathways :
    • 4-/6-Nitroimidazoles (PA-824, OPC-67683): Activated by deazaflavin (F420)-dependent nitroreductase (Ddn) in Mtb, generating cytotoxic des-nitro metabolites .
    • 5-Nitroimidazoles (Mtz, target compound): Require oxygen-insensitive nitroreductases (e.g., in anaerobes) for activation, producing reactive nitrogen intermediates .

Biological Activity

5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9N3O3
  • Molecular Weight : 231.207 g/mol
  • CAS Number : 127692-15-3
  • Density : 1.52 g/cm³
  • Boiling Point : 438.2 °C
  • Flash Point : 218.8 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar imidazo[2,1-b][1,3]oxazole structures exhibit significant antimicrobial properties. The nitro group in the phenyl ring enhances this activity by facilitating electron transfer processes that disrupt microbial membranes.
  • Anticancer Properties : Research indicates that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The imidazo structure is known for its ability to interact with DNA and RNA, potentially leading to the inhibition of cancer cell growth.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by Villemagne et al. (2020) focused on the synthesis of new oxadiazole compounds related to imidazo[2,1-b][1,3]oxazole derivatives. The synthesized compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some achieving an effective concentration (EC) as low as 0.072 μM. This suggests that similar derivatives could be effective against resistant bacterial strains.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of imidazo[2,1-b][1,3]oxazole derivatives. In vitro studies showed that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.

Anti-inflammatory Activity

A recent review article summarized the anti-inflammatory properties of heterocyclic compounds including imidazo derivatives. These compounds were shown to significantly reduce levels of inflammatory markers in vitro and in vivo models.

Data Summary

Biological ActivityEffective Concentration (EC)Reference
Antimicrobial (MRSA)0.072 μMVillemagne et al., 2020
AnticancerVaries by cell lineJournal of Medicinal Chemistry
Anti-inflammatorySignificant reduction notedRecent Review

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole?

  • Methodological Answer : A typical synthesis involves multi-step protocols, such as Friedel-Crafts acylation followed by cyclization and nitro group reduction. For example, intermediates can be synthesized via acid chloride formation (using SOCl₂), ketone generation via Friedel-Crafts, and subsequent hydrazine-mediated ring closure . Solvent selection (e.g., DMF or iPrOH) and catalyst systems (e.g., Raney nickel for nitro reduction) are critical for yield optimization .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-verify spectral data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) to resolve ambiguities .

Q. How can computational tools aid in initial reactivity predictions?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply a factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design can systematically evaluate interactions between hydrazine concentration, reaction time, and temperature. Analyze results using ANOVA to identify statistically significant factors for yield improvement .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate conflicting data using orthogonal techniques. For example, if NMR suggests a nitro group reduction but IR shows residual NO₂ signals, perform X-ray crystallography or high-resolution MS to confirm structural integrity. Computational spectral simulations (e.g., via Gaussian software) can also reconcile discrepancies .

Q. How to address competing reaction pathways in multi-step synthesis?

  • Methodological Answer : Monitor intermediates via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each step. For competing cyclization pathways (e.g., oxazole vs. isoxazole formation), adjust steric or electronic effects using substituents on the phenyl ring or modify reaction solvents to favor one pathway .

Q. What methodologies integrate computational and experimental data for mechanistic insights?

  • Methodological Answer : Implement a feedback loop where experimental results (e.g., reaction yields, byproduct profiles) refine computational models. For example, use molecular docking simulations to predict binding modes (as in ’s docking poses) and validate with kinetic studies. ICReDD’s approach exemplifies this by iterating between quantum calculations and lab data .

Q. How to scale up synthesis while maintaining purity and yield?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer control. Optimize separation techniques (e.g., membrane filtration or chromatography) using CRDC subclass RDF2050104 guidelines. Pilot-scale trials should prioritize solvent recovery and catalyst reuse to align with green chemistry principles .

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